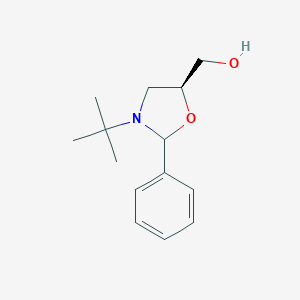

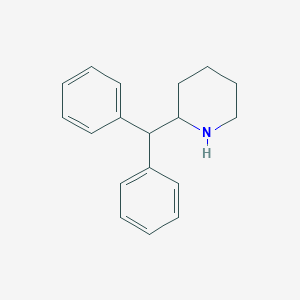

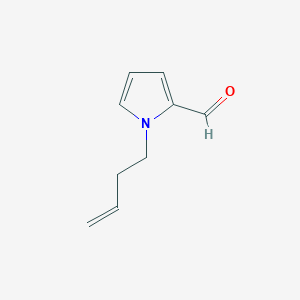

![molecular formula C17H28N4O2 B145600 tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate CAS No. 136818-14-9](/img/structure/B145600.png)

tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate is a chemical compound that belongs to the family of piperazine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Applications in Asymmetric Synthesis

tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate, and related compounds, are significant in the field of asymmetric synthesis. A prominent application involves the use of tert-butanesulfinamide, a chiral sulfinamide, recognized as a gold standard for the stereoselective synthesis of amines and their derivatives. This compound is extensively utilized in asymmetric N-heterocycle synthesis through sulfinimines, offering a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused variants, which are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Involvement in Synthesis of Therapeutic Agents

The chemical structure of this compound indicates its potential role in the synthesis of therapeutic agents. For instance, it is closely related to compounds used in the synthesis of Vandetanib, a therapeutic agent, where the structural modifications and synthetic routes are analyzed for suitability in industrial production (Mi, 2015).

Contribution to CNS Drug Synthesis

This compound is also associated with the synthesis of central nervous system (CNS) acting drugs. Heterocyclic compounds containing elements like nitrogen, sulfur, and oxygen are pivotal in forming structures like pyridine, which is a core component in drugs affecting the CNS. The chemical groups in these compounds range widely, from pyrylium to benzimidazole, indicating their versatile applications in synthesizing CNS drugs (Saganuwan, 2017).

Role in Dipeptidyl Peptidase IV Inhibitors

Furthermore, compounds structurally related to this compound are found in dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are significant in treating type 2 diabetes mellitus, as DPP IV is a validated target for this condition. The inhibitors are structured around chemical groups including piperidines and piperazines, showcasing the relevance of such structures in therapeutic applications (Mendieta, Tarragó, & Giralt, 2011).

Implications in Pharmacophoric Studies

Arylcycloalkylamines, including phenyl piperidines and piperazines, are central pharmacophoric groups in many antipsychotic agents. These structures, including this compound, contribute significantly to the potency and selectivity of binding affinity at D2-like receptors, indicating their role in pharmacophoric studies and drug design (Sikazwe et al., 2009).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-13(2)19-14-7-6-8-18-15(14)20-9-11-21(12-10-20)16(22)23-17(3,4)5/h6-8,13,19H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRYJHUUNFUCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440143 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136818-14-9 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

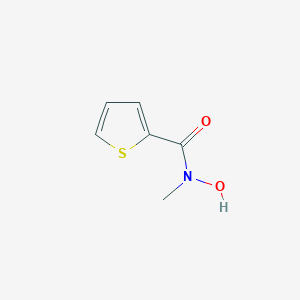

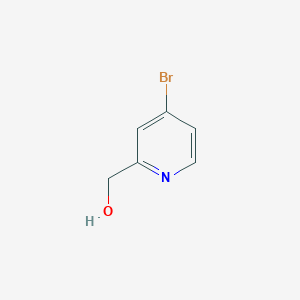

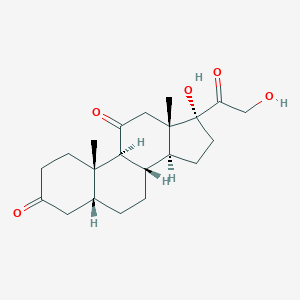

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)

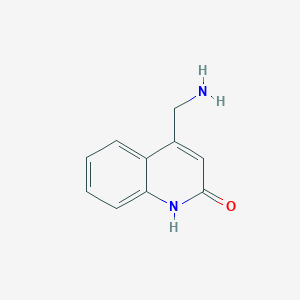

![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)